molecular formula C8H16N2O B1322401 N-Methyl-N-piperidin-3-yl-acetamide CAS No. 863248-45-7

N-Methyl-N-piperidin-3-yl-acetamide

Cat. No. B1322401
M. Wt: 156.23 g/mol
InChI Key: RRYLJOLAPLXTEM-UHFFFAOYSA-N
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Description

The compound N-Methyl-N-piperidin-3-yl-acetamide, while not directly mentioned in the provided papers, is related to a class of compounds that include piperidine moieties and acetamide structures. These compounds are of interest due to their potential biological activities, including antiulcer, antibacterial, and enzyme inhibition properties .

Synthesis Analysis

The synthesis of related piperidine-containing compounds involves multiple steps, starting from basic precursors to more complex structures. For instance, the synthesis of N-substituted derivatives of acetamide with a piperidine moiety involves the reaction of benzenesulfonyl chloride with aminopiperidine under controlled pH, followed by substitution at the nitrogen atom with various electrophiles . Another example is the synthesis of 3-aryl-N-n-propyl-piperidines, which starts from α-sulfonyl acetamide and involves a formal [3+3] cycloaddition reaction . These methods provide a framework for the synthesis of N-Methyl-N-piperidin-3-yl-acetamide, which would likely involve similar initial steps and subsequent functional group modifications.

Molecular Structure Analysis

The molecular structure of compounds similar to N-Methyl-N-piperidin-3-yl-acetamide is characterized by the presence of a piperidine ring, which is a six-membered ring containing nitrogen. The piperidine ring can be substituted at various positions to yield different derivatives. For example, the synthesis of N-Boc-piperidinyl-pyrazole carboxylates involves the piperidine ring as a key structural component . The molecular structure is crucial as it influences the biological activity and the potential for isosteric replacements, as indicated in the synthesis of compounds with a 1-methyl-1H-tetrazol-5-ylthio moiety .

Chemical Reactions Analysis

The chemical reactions involving piperidine derivatives are diverse and include substitutions, cycloadditions, and reactions with electrophiles. The reactivity of the piperidine nitrogen allows for the introduction of various substituents, which can significantly alter the chemical and biological properties of the compounds. For example, the reaction of compound 3 with different N-aralkyl/aryl substituted 2-bromoacetamides in the presence of a weak base and polar aprotic solvent leads to the formation of N-substituted derivatives . These reactions are essential for the functionalization of the piperidine ring and the creation of compounds with specific properties.

Physical and Chemical Properties Analysis

The physical and chemical properties of piperidine derivatives are influenced by the substituents attached to the piperidine ring. These properties include solubility, melting point, and stability, which are important for the practical application of these compounds. The spectral data, such as 1H-NMR, IR, and mass spectrometry, provide insights into the structure and purity of the synthesized compounds . Biological activities, such as antiulcer, antibacterial, and enzyme inhibition, are also considered chemical properties, as they are a direct result of the compound's chemical structure and reactivity .

Scientific Research Applications

  • Chemical Properties : This compound is a white to yellow solid . It has a molecular weight of 156.23 and is typically stored at temperatures between 28°C .

  • Related Compounds : There’s a compound called ®-N-(1-(7-(But-2-yn-1-yl)-3-methyl-1-((4-methylquinazolin-2-yl)methyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)piperidin-3-yl)acetamide that is used in the process of Abbreviated New Drug Application (ANDA) filing to FDA and toxicity study of respective drug formulation .

  • Piperidine Derivatives : Piperidine derivatives have been studied extensively and have shown a wide range of applications . For example, one-pot sequential Suzuki–Miyaura coupling and hydrogenation were carried out under mild conditions . While this doesn’t directly relate to “N-Methyl-N-piperidin-3-yl-acetamide”, it could provide some insights into potential applications of piperidine derivatives.

  • Chemical Properties : This compound is a white to yellow solid . It has a molecular weight of 156.23 and is typically stored at temperatures between 28°C .

  • Related Compounds : There’s a compound called ®-N-(1-(7-(But-2-yn-1-yl)-3-methyl-1-((4-methylquinazolin-2-yl)methyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)piperidin-3-yl)acetamide that is used in the process of Abbreviated New Drug Application (ANDA) filing to FDA and toxicity study of respective drug formulation .

  • Piperidine Derivatives : Piperidine derivatives have been studied extensively and have shown a wide range of applications . For example, one-pot sequential Suzuki–Miyaura coupling and hydrogenation were carried out under mild conditions . While this doesn’t directly relate to “N-Methyl-N-piperidin-3-yl-acetamide”, it could provide some insights into potential applications of piperidine derivatives.

Safety And Hazards

The safety information for “N-Methyl-N-piperidin-3-yl-acetamide” indicates that it has some hazards associated with it. The compound has been assigned the GHS07 pictogram, and the hazard statements include H302, H315, H319, and H335 . These statements indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

N-methyl-N-piperidin-3-ylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O/c1-7(11)10(2)8-4-3-5-9-6-8/h8-9H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRYLJOLAPLXTEM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N(C)C1CCCNC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70625683
Record name N-Methyl-N-(piperidin-3-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70625683
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Methyl-N-piperidin-3-yl-acetamide

CAS RN

863248-45-7
Record name N-Methyl-N-(piperidin-3-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70625683
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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